4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0807221
InChI:
InChI=1S/C21H20INO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11-
SMILES:
CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC
Molecular Formula:
C21H20INO5
Molecular Weight:
493.3 g/mol
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
CAS No.:
Cat. No.: VC0807221
Molecular Formula: C21H20INO5
Molecular Weight: 493.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20INO5 |
|---|---|
| Molecular Weight | 493.3 g/mol |
| IUPAC Name | (4Z)-4-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C21H20INO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11- |
| Standard InChI Key | ACXFKEGGMAEHHG-BOPFTXTBSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
| SMILES | CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator